- Alternative synthetic approaches for nucleotides and derivatives, Phosphorus, 2022, 197(5-6), 434-437
Cas no 2092-65-1 (Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3))
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Chemical and Physical Properties
Names and Identifiers
-
- Adenosine5'-(trihydrogen diphosphate), trisodium salt (9CI)
- ADENOSINE-5'-DIPHOSPHATE TRISODIUM SALT
- adenosine diphosphate sodium salt
- Adenosine-5''-diphosphoric acid trisodium salt
- ADP trisodium salt
- Adenosine5'-(trihydrogen pyrophosphate), trisodium salt (8CI)
- Adenosine pyrophosphate,trisodium salt (7CI)
- Adenosine 5'-diphosphate trisodiumsalt
- Adenosine diphosphate trisodium salt
- NSC 124141
- Trisodium ADP
- Trisodium adenosine 5'-diphosphate
- Trisodium adenosine 5'-diphosphate
- Trisodium ADP
- NSC 124141
- Adenosine diphosphate trisodium salt
- Adenosine 5'-diphosphate trisodium salt
- ADP trisodium salt
- Adenosine pyrophosphate, trisodium salt (7CI)
- Adenosine 5'-(trihydrogen pyrophosphate), trisodium salt (8CI)
- Adenosine 5'-(trihydrogen diphosphate), trisodium salt (9CI)
- Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3)
- Adenosine 5'-diphosphate, sodium salt
- 2092-65-1
- trisodium ({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)phosphonate
- DTXSID70942564
- ADP Sodium
- AS-80599
- AKOS022179932
- adenosine-5'-diphosphate sodium salt
- Adenosine-5-'diphosphate trisodium salt
- ADP Sodium Salt
- Adenosine 5'-diphosphate sodium salt
- KWEUUBDPVVHQAL-MSQVLRTGSA-K
- D70158
- Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
- 20398-34-9
- trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
- C10H12N5Na3O10P2
- xSodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
- Adenosine 5'-(trihydrogen pyrophosphate), trisodium salt (8CI)
- Adenosine pyrophosphate, trisodium salt (7CI)
- Adenosine 5'-diphosphate trisodium salt
- BDBM50013703
- 9-{5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-9h-purin-6-amine
- Adenosine disphosphate
- [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- EINECS 218-249-0
- [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- FT-0641419
- cid_16654696
- Trisodium adenosinediphosphate trihydrate
- diPhosphoric acid [5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl] ester
- DTXSID30862572
- NSC124141
- SCHEMBL14180716
- Diphosphoric acid -[5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethyl] ester
- Adenosine diphosphate;ADP
- Aenosine 5''-Diphosphate
- FT-0621907
- Adenosine_Diphosphate
- Adenosine trisodium 5'-diphosphate trihydrate
- (ADP)[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl trihydrogen diphosphate
- NSC-124141
- L000970
- CHEBI:177051
- AKOS015916584
- 5''-Adenosinediphosphate (5''-ADP)
- adenosine diphosphate trisodium
- Adenosine 5'-diphosphate trisodium
- MC4FS5Z9AW
-
- Inchi: 1S/C10H15N5O10P2.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
- InChI Key: KWEUUBDPVVHQAL-MSQVLRTGSA-K
- SMILES: P(=O)([O-])(OP(=O)([O-])[O-])OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O.[Na+].[Na+].[Na+]
Computed Properties
- Exact Mass: 492.97500
- Monoisotopic Mass: 427.029
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 638
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -4.6
- Topological Polar Surface Area: 233
Experimental Properties
- Color/Form: White crystals or powders.
- Density: 2.49
- Boiling Point: 877.7°Cat760mmHg
- Flash Point: 484.6°C
- PSA: 260.71000
- LogP: 0.14980
- Solubility: Extremely deliquescent and soluble in water
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-291842-500mg |
Adenosine 5'-diphposphate, trisodium salt, |
2092-65-1 | 500mg |
¥602.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291842A-1g |
Adenosine 5'-diphposphate, trisodium salt, |
2092-65-1 | 1g |
¥1053.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291842-500 mg |
Adenosine 5'-diphposphate, trisodium salt, |
2092-65-1 | 500MG |
¥602.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-291842A-1 g |
Adenosine 5'-diphposphate, trisodium salt, |
2092-65-1 | 1g |
¥1,053.00 | 2023-07-11 |
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Production Method
Production Method 1
1.2R:AcOH, R:NaNO2, S:H2O, 2 h, 0°C
2.1C:p-MeC6H4SO3H, S:DMF, 2 h, 40°C
1.1R:K2CO3, S:DMF
2.1R:EtN(Pr-i)2, C:CuI, S:DMF, 10 min, 40°C
3.1S:C5H5N, 20 min, rt
3.2R:Et3N, S:H2O, 1 h, rt
4.1R:Me3SiN=CMeOSiMe3, S:DMF, 2 h, 50°C
4.2R:SOCl2, 2 h, rt
4.3R:Et3N, 1 h, rt
5.1S:DMF, 1 h, rt
5.2R:MeOH, 30 min, rt
6.1R:20 h, rt
7.1R:NH4OH, S:H2O, 1-2 h, 50°C
7.2R:DOWEX 50W, S:H2O, S:MeOH, 5 h, rt
7.3R:DOWEX 50W
Production Method 2
2.1R:AcOH, R:NaNO2, S:H2O, 0°C; 2 h, 0°C
3.1R:p-MeC6H4SO3H, S:DMF, 2 h, 40°C
1.1R:K2CO3, S:DMF, 30 min, rt
1.2S:PhMe, 12 h, rt
2.1R:EtN(Pr-i)2, C:CuI, S:DMF, 10 min, 40°C
3.1R:R:C5H5N, 20 min, rt
3.2R:Et3N, S:H2O, 1 h, rt
4.1S:DMF, 2 h, 50°C; 50°C → rt
5.1R:S:DMF, 2 h, rt
6.1R:Et3N, S:H2O, 1 h, rt
7.1R:C5H5N, S:DMF, 1 h, rt
7.2R:MeOH, 30 min, rt
8.1R:20 h, rt
9.1R:NH4OH, S:H2O, 1-2 h, 50°C
10.1R:DOWEX 50W, S:H2O, S:MeOH, 5 h, 50°C
10.2R:
Show MoreShow Less
- Supported Synthesis of Adenosine Nucleotides and Derivatives on a Benzene-Centered Tripodal Soluble Support, European Journal of Organic Chemistry, 2022, 2022(21), e202100544
Production Method 3
2.1R:Et3N, S:Et2O, 3 h, -20°C; overnight, 20°C
3.1R:Et3N, S:CH2Cl2, rt; 30 min, rt
3.2R:1H-Tetrazole, S:H2O, S:MeCN, 5 min, rt
3.3R:CCl4, R:Et3N, S:MeCN, cooled; 30 min, rt
4.1R:Et3N, R:H2, C:Pd, S:DMF, 3 h, 20°C
4.2R:R:S:DMF, 6 h, 20°C
4.3R:AcONa, S:H2O, S:EtOH
4.4S:H2O
4.5S:H2O
- A P(V)-N Activation Strategy for the Synthesis of Nucleoside Polyphosphates, Journal of Organic Chemistry, 2013, 78(17), 8417-8426
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Raw materials
- (2R,3R,4S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- N,O-Bis(trimethylsilyl)acetamide
- 3-bromoprop-1-yne
- N,N'-Carbonyldiimidazole
- Adenosine, 2',3'-bis(phenylmethyl carbonate)
- Benzyl alcohol
- 2,2-Dimethoxypropane
- Diphenyl phosphite
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Preparation Products
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Suppliers
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) Related Literature
-
Yali Liu,Yamei Yang,Xijuan Zhao,Zhongde Liu,Yuanfang Li Anal. Methods 2013 5 3242
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Juliana Maria Lima,Plínio Salmazo Vieira,Arthur Henrique Cavalcante de Oliveira,Carmen Lúcia Cardoso Analyst 2016 141 4733
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Priya Rana,Abigail Jennifer G.,Mallayasamy Siva,Elumalai Varathan,Priyadip Das New J. Chem. 2022 46 23139
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Saipeng Huang,Wenshuai Li,Pu Han,Xin Zhou,Jiewei Cheng,Huiyun Wen,Weiming Xue Anal. Methods 2019 11 2240
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Kayla Gentile,Ashlesha Bhide,Joshua Kauffman,Subhadip Ghosh,Subhabrata Maiti,James Adair,Tae-Hee Lee,Ayusman Sen Phys. Chem. Chem. Phys. 2021 23 20709
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleoside diphosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleotides Purine ribonucleoside diphosphates
Additional information on Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3)
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) and CAS No. 2092-65-1: A Comprehensive Overview
Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3), a compound with the CAS number 2092-65-1, is a significant molecule in the field of biochemistry and pharmacology. This compound, often abbreviated as ADPNa₃, plays a crucial role in cellular energy metabolism and has garnered considerable attention for its potential therapeutic applications. The structure of this compound consists of an adenosine moiety linked to a triphosphate group, with the sodium salt form enhancing its solubility and stability, making it more suitable for various biochemical assays and pharmaceutical formulations.
The importance of Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) lies in its involvement in multiple biological pathways. ADPNa₃ is a key intermediate in the synthesis of nucleotides, which are essential for DNA and RNA production. Additionally, it participates in the regulation of ATP levels, which are critical for cellular energy homeostasis. Recent studies have highlighted its role in modulating inflammatory responses and neurotransmitter release, making it a promising candidate for therapeutic intervention in various diseases.
One of the most compelling aspects of CAS No. 2092-65-1 is its potential application in the treatment of neurological disorders. Research has demonstrated that ADPNa₃ can enhance synaptic plasticity and protect against neurodegeneration. For instance, studies on animal models have shown that administration of ADPNa₃ can attenuate cognitive decline associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings have opened new avenues for the development of novel pharmacotherapies targeting these conditions.
In addition to its neurological applications, Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) has been explored for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cardiovascular disorders, autoimmune conditions, and cancer. Preclinical studies have indicated that ADPNa₃ can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, thereby mitigating inflammatory responses. These effects make it a valuable compound for developing anti-inflammatory drugs.
The pharmaceutical industry has shown significant interest in CAS No. 2092-65-1 due to its versatility and potential therapeutic benefits. Researchers are investigating its efficacy in treating metabolic disorders, such as diabetes and obesity, by modulating insulin sensitivity and glucose uptake. Furthermore, ADPNa₃ has been tested in clinical trials for its ability to improve tissue perfusion and reduce ischemic damage. These trials have provided preliminary evidence supporting the compound's potential as a therapeutic agent in cardiovascular diseases.
The synthesis and characterization of Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) are also areas of active research. Advances in synthetic chemistry have enabled the production of high-purity forms of this compound, which are essential for accurate biochemical assays and drug development. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure and confirm its identity. These methods ensure that researchers can rely on the quality and consistency of ADPNa₃ across different experiments.
The development of novel drug delivery systems has further enhanced the therapeutic potential of CAS No. 2092-65-1. Nanotechnology-based delivery platforms have been explored to improve the bioavailability and targeted action of ADPNa₃. For example, liposomes and polymeric nanoparticles have been utilized to encapsulate this compound, allowing for controlled release at specific sites within the body. Such innovations hold promise for optimizing drug efficacy while minimizing side effects.
In conclusion, Adenosine 5'-(trihydrogen pyrophosphate), sodium salt (1:3) is a multifaceted compound with significant implications in biochemistry and pharmacology. Its involvement in cellular energy metabolism, inflammation modulation, and neurotransmitter regulation makes it a valuable candidate for treating various diseases. Ongoing research continues to uncover new therapeutic applications for this compound, reinforcing its importance in modern medicine.
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